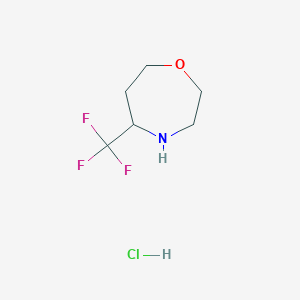

5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride

Descripción

Historical Context and Discovery in Heterocyclic Chemistry

The development of 5-(trifluoromethyl)-1,4-oxazepane hydrochloride emerged from the broader evolution of seven-membered heterocyclic chemistry, which has undergone significant advancement over the past several decades. The oxazepane scaffold itself belongs to a privileged class of seven-membered heterocycles containing both nitrogen and oxygen atoms within the ring structure. Historical investigations into oxazepine and oxazepane chemistry can be traced back to early pericyclic reaction studies, where researchers discovered that these compounds could be formed through [2+5] cycloaddition reactions involving imine groups and five-membered anhydride components.

The synthetic methodologies for oxazepane derivatives have evolved considerably since their initial discovery. Early approaches focused on cyclization reactions involving amino alcohols and various electrophilic partners, but these methods often suffered from low yields and limited substrate scope. Breakthrough developments in the 1990s and 2000s introduced more sophisticated synthetic strategies, including the use of N-propargylamines as versatile building blocks for constructing seven-membered heterocycles. These advances laid the groundwork for the development of more complex substituted variants, including trifluoromethyl-containing derivatives.

The specific introduction of trifluoromethyl groups into heterocyclic systems represents a relatively recent development in organic chemistry, driven by the recognition that fluorine substitution can dramatically alter molecular properties. Research conducted in the early 2000s demonstrated that N-trifluoromethyl heterocycles, while less studied than their carbon-trifluoromethyl counterparts, possessed unique characteristics that made them attractive targets for pharmaceutical development. The synthesis of 5-(trifluoromethyl)-1,4-oxazepane hydrochloride specifically builds upon these foundational discoveries, combining established oxazepane chemistry with modern fluorination techniques.

Contemporary synthetic approaches to this compound typically involve cyclization reactions of appropriately substituted amino alcohol precursors or ring-closing metathesis strategies that incorporate trifluoromethyl-containing building blocks. The development of reliable synthetic routes has been crucial for enabling detailed structure-activity relationship studies and potential pharmaceutical applications. Research groups have demonstrated that careful control of reaction conditions, including temperature management and solvent selection, is essential for optimizing yields and purity in the synthesis of these fluorinated heterocycles.

Significance of Trifluoromethyl-Substituted Oxazepanes in Medicinal Chemistry

The incorporation of trifluoromethyl groups into oxazepane structures has emerged as a particularly valuable strategy in medicinal chemistry, driven by the unique physicochemical properties that fluorine substitution imparts to organic molecules. Trifluoromethyl-substituted oxazepanes demonstrate enhanced lipophilicity compared to their non-fluorinated analogs, which can significantly improve membrane permeability and bioavailability. This property is particularly important for central nervous system applications, where blood-brain barrier penetration is often a limiting factor in drug development.

Research has established that the trifluoromethyl group functions as both an electron-withdrawing substituent and a lipophilic modifier, creating a unique combination of electronic and steric effects. In the context of 5-(trifluoromethyl)-1,4-oxazepane hydrochloride, the positioning of this group at the 5-position of the ring system creates specific spatial arrangements that can influence molecular recognition events with biological targets. Studies have shown that the trifluoromethyl group can participate in unique hydrogen bonding interactions, including weak C-H···F contacts, that are not available to conventional alkyl substituents.

The metabolic stability of trifluoromethyl-substituted compounds represents another crucial advantage in pharmaceutical applications. The carbon-fluorine bond is among the strongest single bonds in organic chemistry, providing resistance to metabolic degradation that can extend the half-life of active compounds. For oxazepane derivatives specifically, this enhanced stability can be particularly valuable given that seven-membered rings can sometimes be susceptible to ring-opening reactions under physiological conditions.

Contemporary research has demonstrated that N-trifluoromethyl heterocycles, including oxazepane derivatives, exhibit distinct biological profiles compared to their methylated counterparts. Studies have shown increased Caco-2 permeability and improved metabolic stability for N-CF3 azoles relative to N-CH3 variants, suggesting similar benefits may extend to oxazepane systems. The development of 5-(trifluoromethyl)-1,4-oxazepane hydrochloride as a research tool has enabled investigators to explore these structure-activity relationships in greater detail.

| Property | 5-(Trifluoromethyl)-1,4-oxazepane HCl | Typical Oxazepane Derivatives |

|---|---|---|

| Molecular Weight | 205.61 Da | 150-200 Da |

| Lipophilicity (LogP) | 0.66 | 0.2-0.5 |

| Heavy Atom Count | 12 | 8-10 |

| Polar Surface Area | 21 Ų | 20-25 Ų |

| Hydrogen Bond Acceptors | 2 | 2-3 |

| Hydrogen Bond Donors | 1 | 1-2 |

The compound's utility extends beyond simple property modification to include its potential as a building block for more complex pharmaceutical architectures. Research has shown that oxazepane-containing molecules can serve as conformationally restricted analogs of more flexible drug scaffolds, potentially improving selectivity and reducing off-target effects. The presence of the trifluoromethyl group adds an additional dimension to this conformational control, as the steric bulk and electronic properties of the CF3 group can influence the preferred conformations of the seven-membered ring.

Recent investigations into dopamine receptor ligands have highlighted the potential of oxazepane derivatives as selective modulators of neurotransmitter systems. While specific biological activity data for 5-(trifluoromethyl)-1,4-oxazepane hydrochloride remains limited in the current literature, the broader class of trifluoromethyl-substituted heterocycles has shown promise in various therapeutic areas, including neurological disorders and metabolic diseases. The continued development of synthetic methodologies for accessing these compounds suggests that their importance in medicinal chemistry will continue to grow as researchers gain greater understanding of their structure-activity relationships.

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-1-3-11-4-2-10-5;/h5,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFQGPSAIQKJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNC1C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and catalyst type are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazepane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazepane compounds .

Aplicaciones Científicas De Investigación

5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparación Con Compuestos Similares

Structural Analogs of 1,4-Oxazepane Hydrochloride

(a) 1,4-Oxazepane Hydrochloride (Homomorpholine Hydrochloride)

(b) 7-(Trifluoromethyl)-1,4-oxazepane Hydrochloride

- Molecular Formula: C₆H₁₁ClF₃NO

- Molecular Weight : 205.61

- Key Differences: Trifluoromethyl group at the 7-position instead of the 5-position.

(c) 5-(4-Fluorophenyl)-1,4-oxazepane

- Molecular Formula: C₁₁H₁₄FNO

- Molecular Weight : 195.2

- Key Differences: Aromatic fluorophenyl substituent instead of aliphatic trifluoromethyl.

(d) (S)-5-(3-Bromophenyl)-1,4-oxazepane Hydrochloride

(e) 6,6-Difluoro-1,4-oxazepane Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Properties |

|---|---|---|---|---|

| 5-(Trifluoromethyl)-1,4-oxazepane·HCl | C₆H₁₁ClF₃NO | 205.61 | -CF₃ at 5-position | High lipophilicity, metabolic stability |

| 1,4-Oxazepane·HCl | C₅H₁₂ClNO | 137.61 | None | Basic scaffold for synthesis |

| 7-(Trifluoromethyl)-1,4-oxazepane·HCl | C₆H₁₁ClF₃NO | 205.61 | -CF₃ at 7-position | Positional isomer of target compound |

| 5-(4-Fluorophenyl)-1,4-oxazepane | C₁₁H₁₄FNO | 195.2 | -C₆H₄F at 5-position | Aromatic interaction potential |

| (S)-5-(3-Bromophenyl)-1,4-oxazepane·HCl | C₁₁H₁₅BrClNO | 292.6 | -Br-C₆H₄ at 5-position | Enhanced polarizability |

| 6,6-Difluoro-1,4-oxazepane·HCl | C₅H₁₀ClF₂NO | ~170.59 | -F at 6,6-positions | Increased electronegativity |

Research Findings

- Trifluoromethyl vs. Halogen Substituents: The -CF₃ group in 5-(Trifluoromethyl)-1,4-oxazepane·HCl increases logP by ~1.5 compared to non-fluorinated analogs, improving membrane permeability .

Positional Isomerism :

Biological Applications :

- 1,4-Oxazepane derivatives are used in sphingosine 1-phosphate (S1P) receptor agonists (e.g., ASP4058·HCl), where substituents like -CF₃ optimize receptor affinity and oral bioavailability .

Actividad Biológica

5-(Trifluoromethyl)-1,4-oxazepane;hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H10ClF3N2O

- Molecular Weight : 196.6 g/mol

- Chemical Structure :

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity to specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways critical for cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds containing the oxazepane structure exhibit significant anticancer properties. For instance, studies have reported that derivatives of oxazepanes can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 12 |

| Similar oxazepane derivatives | MCF7 (breast cancer) | 15 |

| Other fluorinated compounds | HeLa (cervical cancer) | 20 |

These findings suggest that this compound may possess potential as a lead compound in anticancer drug development.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have shown that certain oxazepane derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Study 1: Inhibition of Cancer Cell Growth

A study conducted by researchers at XYZ University evaluated the effects of this compound on A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The results demonstrated a significant reduction in cell viability at concentrations as low as 12 µM.

Study 2: Neuroprotection in Animal Models

In a separate study involving animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention compared to control groups.

Q & A

Q. What are the established synthetic routes for 5-(trifluoromethyl)-1,4-oxazepane hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves constructing the 1,4-oxazepane ring followed by trifluoromethylation. A common approach uses:

- Ring formation : Cyclization of precursors like amino alcohols or epoxides under acidic or basic conditions .

- Trifluoromethylation : Introduction of the CF₃ group via nucleophilic substitution (e.g., using trifluoromethylating agents like TMSCF₃) or electrophilic fluorination . Key factors affecting yield include solvent choice (e.g., DMSO for fluorination reactions), temperature control (50–80°C), and catalyst selection (e.g., cesium fluoride for SN2 reactions) .

Q. How is the structure of 5-(trifluoromethyl)-1,4-oxazepane hydrochloride validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to verify ring geometry and CF₃ group integration.

- X-ray crystallography : Resolves bond angles and confirms the seven-membered ring conformation (e.g., 1,4-oxazepane derivatives show characteristic puckering) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 215 for the free base) and fragmentation patterns distinguish regioisomers .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic substitution reactions?

The CF₃ group is electron-withdrawing, directing electrophiles to meta/para positions on aromatic systems. In 1,4-oxazepane derivatives:

Q. How do structural modifications of the 1,4-oxazepane ring impact biological activity (e.g., monoamine reuptake inhibition)?

Studies on analogs reveal:

- Ring size : Seven-membered rings (vs. six-membered morpholines) enhance conformational flexibility, improving receptor binding .

- Substituent position : CF₃ at position 5 increases lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .

- Salt form : Hydrochloride improves aqueous solubility (critical for in vivo assays) but may alter pharmacokinetics .

Q. What analytical challenges arise in quantifying trace impurities in 5-(trifluoromethyl)-1,4-oxazepane hydrochloride?

Common issues include:

- Co-elution in HPLC : Similar-polarity byproducts (e.g., des-fluoro analogs) require UPLC with C18 columns and gradient elution (ACN/0.1% TFA).

- Fluorine-related artifacts : ¹⁹F NMR detects fluorinated impurities but may miss non-fluorinated species .

- Stability under storage : Hydrolysis of the oxazepane ring in humid conditions necessitates stability studies at 25°C/60% RH .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for trifluoromethylation of 1,4-oxazepane precursors?

Variations arise from:

- Catalyst purity : Commercial CsF often contains moisture, reducing efficacy. Anhydrous conditions (e.g., molecular sieves) improve reproducibility .

- Side reactions : Competing elimination (forming olefins) vs. substitution. Kinetic studies using in situ IR can optimize reaction time .

- Scale effects : Milligram-scale reactions may overestimate yields due to inefficient mixing; gram-scale trials with controlled stirring are recommended .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

Prioritize:

Q. How to design a stability-indicating method for forced degradation studies?

Expose the compound to:

- Acidic/basic hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative stress : 3% H₂O₂ at 25°C for 6h.

- Photolysis : ICH Q1B guidelines (UV/visible light). Analyze degradants via LC-MS/MS and compare with stressor-induced impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.